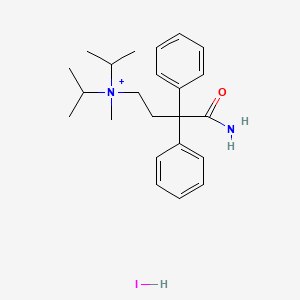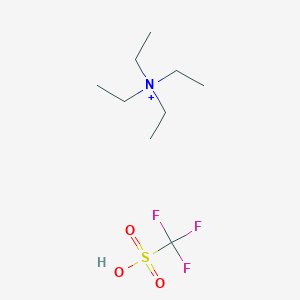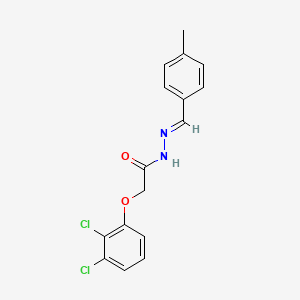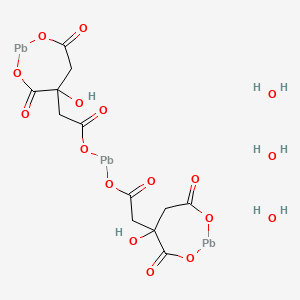
3-(4-Isobutylphenyl)-2-butenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Isobutylphenyl)-2-butenoic acid is a chemical compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is structurally related to ibuprofen, which is widely used for its analgesic, antipyretic, and anti-inflammatory properties . This compound has garnered interest in various fields of scientific research due to its potential therapeutic applications and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isobutylphenyl)-2-butenoic acid can be achieved through several synthetic routes. One common method involves the isomerization of ibuprofen methyl ester. This process includes a [1,3]-hydrogen shift, which causes an inversion of configuration at the carbon atom . The reaction conditions typically involve the use of hybrid density functional theory to investigate the rearrangement reaction.
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic processes. For example, the Suzuki–Miyaura coupling reaction is widely applied in the industrial synthesis of various organic compounds, including this compound . This reaction utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
化学反応の分析
Types of Reactions
3-(4-Isobutylphenyl)-2-butenoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield carboxylic acids, while reduction may yield alcohols.
科学的研究の応用
3-(4-Isobutylphenyl)-2-butenoic acid has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 3-(4-Isobutylphenyl)-2-butenoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins . By inhibiting these enzymes, the compound reduces the production of prostaglandins, leading to decreased inflammation, pain, and fever. The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade .
類似化合物との比較
Similar Compounds
Uniqueness
3-(4-Isobutylphenyl)-2-butenoic acid is unique due to its specific structural configuration and the types of reactions it undergoes. Its ability to inhibit COX enzymes and its potential therapeutic applications make it a valuable compound in scientific research and medicine .
特性
分子式 |
C14H18O2 |
|---|---|
分子量 |
218.29 g/mol |
IUPAC名 |
(E)-3-[4-(2-methylpropyl)phenyl]but-2-enoic acid |
InChI |
InChI=1S/C14H18O2/c1-10(2)8-12-4-6-13(7-5-12)11(3)9-14(15)16/h4-7,9-10H,8H2,1-3H3,(H,15,16)/b11-9+ |
InChIキー |
AJTXFXLQDWEDDG-PKNBQFBNSA-N |
異性体SMILES |
CC(C)CC1=CC=C(C=C1)/C(=C/C(=O)O)/C |
正規SMILES |
CC(C)CC1=CC=C(C=C1)C(=CC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![13-[2-[2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)phenoxy]phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12055713.png)
![5-(Naphthalen-2-yl)-2-tosyl-2-aza-5-phosphabicyclo[2.2.1]heptane](/img/structure/B12055721.png)
![(S)-naphthalen-1-yl-[2-[naphthalen-1-yl(phenyl)phosphanyl]ethyl]-phenylphosphane](/img/structure/B12055730.png)



![(3alpha,5beta,12alpha)-24-(Dioctylamino)-12-({[(diphenylcarbamothioyl)sulfanyl]acetyl}oxy)-24-oxocholan-3-yl [2,2'-bithiophene]-5-carboxylate](/img/structure/B12055750.png)

![2-[2-[3,5-Dideuterio-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethanol](/img/structure/B12055772.png)

![1,1'-Bis[bis(diethylamino)phosphino]ferrocene](/img/structure/B12055777.png)

